molecular formula C22H18N4O5 B11657356 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11657356
M. Wt: 418.4 g/mol
InChI Key: WRUADZCKGKNEQG-UHFFFAOYSA-N
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Description

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including an amino group, a benzodioxole moiety, an ethoxy group, a hydroxyphenyl group, and a dihydropyrano[2,3-c]pyrazole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction, where appropriate starting materials such as substituted benzaldehydes, malononitrile, and hydrazine derivatives are used. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts like piperidine or acetic acid

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This could involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product

    Automation: To control reaction parameters precisely and reduce human error

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation products: Quinones, carboxylic acids

    Reduction products: Amines, alcohols

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, it may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. Research may focus on its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive structure.

Mechanism of Action

The mechanism by which 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access

    Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways

    DNA intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(1,3-benzodioxol-5-yl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring. This dual functionality can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18N4O5/c1-2-28-16-7-11(3-5-14(16)27)18-13(9-23)21(24)31-22-19(18)20(25-26-22)12-4-6-15-17(8-12)30-10-29-15/h3-8,18,27H,2,10,24H2,1H3,(H,25,26)

InChI Key

WRUADZCKGKNEQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC5=C(C=C4)OCO5)N)C#N)O

Origin of Product

United States

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